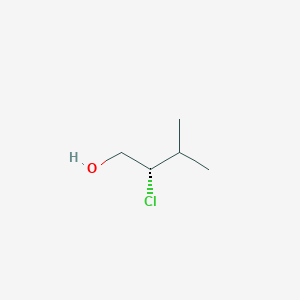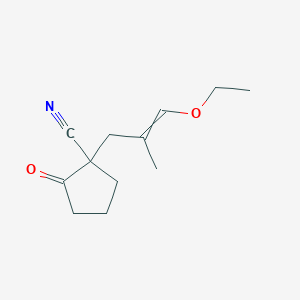
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride is a complex organic compound that features a combination of functional groups, including an amino group, an azido group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride typically involves multiple steps. One common approach is to start with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The aminoethyl group is then added via an amination reaction. The final step involves the formation of the monohydrofluoride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium azide is a typical reagent for introducing the azido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Aminoethyl)-4-amino-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The azido group allows for bioorthogonal labeling, which is useful in studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The nitro group can undergo redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. The presence of the azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medical research.
Propiedades
Número CAS |
81417-00-7 |
|---|---|
Fórmula molecular |
C9H11FN6O3 |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-azido-2-nitrobenzamide;hydrofluoride |
InChI |
InChI=1S/C9H10N6O3.FH/c10-3-4-12-9(16)7-2-1-6(13-14-11)5-8(7)15(17)18;/h1-2,5H,3-4,10H2,(H,12,16);1H |
Clave InChI |
HHTZRZBEFXSVOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCN.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)







![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)


